Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes: The use of pyrazoles in medicinal chemistry and drug discovery has skyrocketed since the early 1990s due to their wide applications .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in agrochemistry as a nitrification inhibitor . It prevents nitrogen loss from soil, increases nitrogen use efficiency, and potentially boosts crop yields .
Results or Outcomes: While DMPP has been found to boost yields in alkaline soil, a meta-analysis found no influence of 3,4-DMPP on net crop yield . It may be less effective in acidic soils and in the post-harvest period .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used as a pharmaceutical intermediate .
Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are used in coordination chemistry . They can act as ligands to form complexes with various metals .
Summary of the Application: Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is utilized in paint and photographic industries .
Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the development of heat resistant resins .
Summary of the Application: For example, it’s found in Floxan 2 (anti-inflammatory medicine), pyrazomycin 3 (anti-cancer), difenamizole 4 (anti-inflammatory drug), and deramaxx 5 (NSAID) .
3,4-Dimethyl-1H-pyrazole is an organic compound characterized by the molecular formula and a molecular weight of approximately 96.13 g/mol. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The structure features methyl groups at the 3 and 4 positions of the pyrazole ring, contributing to its unique chemical properties. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals .
Research indicates that 3,4-dimethyl-1H-pyrazole exhibits biological activity that may be beneficial in various contexts:
Several synthesis methods have been reported for 3,4-dimethyl-1H-pyrazole:
3,4-Dimethyl-1H-pyrazole has various applications across different sectors:
Studies on the interactions of 3,4-dimethyl-1H-pyrazole with other substances have highlighted its role in biochemical pathways:
Several compounds share structural similarities with 3,4-dimethyl-1H-pyrazole. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,5-Dimethyl-1H-pyrazole | Methyl groups at positions 3 and 5 | Different substitution pattern affects reactivity |
1H-Pyrazole | No methyl substitutions | Basic structure without additional functional groups |
4-Methyl-1H-pyrazole | Methyl group at position 4 | Limited biological activity compared to 3,4-substituted variants |
3,4-Dimethyl-1H-pyrazole stands out due to its specific methyl substitutions at positions 3 and 4, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .
Corrosive;Irritant